molecular formula C41H47N3O3S3 B11094304 4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11094304
M. Wt: 726.0 g/mol
InChI Key: JRVJLJDNUQBNQQ-UHFFFAOYSA-N
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Description

4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a decyloxy group, a benzothiazole moiety, and a phenethylaminoethylsulfanyl group. These functional groups contribute to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction using decanol and an appropriate leaving group, such as a halide.

    Coupling with the Benzamide Core: The benzothiazole intermediate is then coupled with a benzamide derivative through a nucleophilic substitution reaction.

    Addition of the Phenethylaminoethylsulfanyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques .

Chemical Reactions Analysis

4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can be compared with other similar compounds, such as:

    4-(Octyloxy)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: This compound has a shorter alkyl chain, which may affect its solubility and interaction with biological targets.

    4-(Decyloxy)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZOIC ACID: The presence of a carboxylic acid group instead of an amide group can influence the compound’s acidity and reactivity.

    4-(Decyloxy)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZYLAMINE: The replacement of the amide group with an amine group can alter the compound’s basicity and hydrogen bonding capabilities.

Properties

Molecular Formula

C41H47N3O3S3

Molecular Weight

726.0 g/mol

IUPAC Name

4-decoxy-N-[2-[[4-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylphenyl]methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C41H47N3O3S3/c1-2-3-4-5-6-7-8-12-27-47-35-20-17-33(18-21-35)40(46)43-34-19-24-37-38(28-34)50-41(44-37)49-29-32-15-22-36(23-16-32)48-30-39(45)42-26-25-31-13-10-9-11-14-31/h9-11,13-24,28H,2-8,12,25-27,29-30H2,1H3,(H,42,45)(H,43,46)

InChI Key

JRVJLJDNUQBNQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)SCC(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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